molecular formula C10H18N2O B359675 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol CAS No. 774555-48-5

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol

Cat. No.: B359675
CAS No.: 774555-48-5
M. Wt: 182.26g/mol
InChI Key: FFCNPHFRGAZNGS-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol is an organic compound that features a pyrrole ring substituted with a methyl group and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Methylation: The pyrrole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Butanol Chain: The final step involves the reaction of the methylated pyrrole with butanal in the presence of a reducing agent like sodium borohydride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Methylpyrrol-2-yl)methylamino]ethanol: Similar structure but with an ethanol chain instead of butanol.

    2-[(1-Methylpyrrol-2-yl)methylamino]propan-1-ol: Similar structure but with a propanol chain.

Uniqueness

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol is unique due to its specific combination of a pyrrole ring and a butanol chain, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(1-methylpyrrol-2-yl)methylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-9(8-13)11-7-10-5-4-6-12(10)2/h4-6,9,11,13H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCNPHFRGAZNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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